KPT-276

Vue d'ensemble

Description

Applications De Recherche Scientifique

KPT-276 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the mechanisms of nuclear export and the role of chromosomal maintenance protein 1 in various cellular processes.

Biology: In biological research, this compound is used to investigate the effects of nuclear export inhibition on cell cycle regulation, apoptosis, and gene expression.

Medicine: this compound has shown promising results in preclinical studies for the treatment of multiple myeloma, acute myeloid leukemia, and other cancers. .

Industry: this compound is used in the development of new therapeutic agents targeting nuclear export pathways. .

Mécanisme D'action

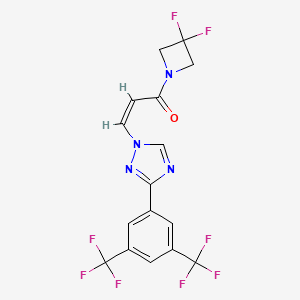

KPT-276, also known as (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one, is a selective inhibitor of nuclear export (SINE) that has shown promising results in preclinical studies .

Target of Action

This compound primarily targets Chromosome Region Maintenance 1 (CRM1) , also known as Exportin 1 (XPO1) . CRM1 is a nuclear export receptor involved in the active transport of transcription factors, cell-cycle regulators, tumor suppressors, and RNA molecules . Overexpression and overactive transport of CRM1 have been observed in various types of cancer .

Mode of Action

This compound irreversibly binds to CRM1, thereby blocking CRM1-mediated nuclear export . This action specifically inhibits the nuclear export of XPO1, which encodes CRM1 . By blocking the nuclear export of these proteins, this compound effectively disrupts their function and reduces the viability of cancer cells .

Biochemical Pathways

The inhibition of CRM1 by this compound affects several biochemical pathways. It leads to the downregulation of proteins such as c-MYC , CDC25A , and BRD4 , causing G1/S phase arrest . These proteins play crucial roles in cell cycle regulation and their disruption can lead to the death of cancer cells .

Pharmacokinetics

A related compound, selinexor, has been reported to exhibit linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [tmax] 2–4 h) and moderate elimination (half-life [t½] 6–8 h)

Result of Action

In human multiple myeloma (MM) cell lines, this compound significantly reduced cell viability . It also induced apoptosis in bone marrow cells isolated from MM patients . In a xenograft human acute myeloid leukemia (AML) murine model, this compound significantly increased the survival of mice and reduced the amount of white blood cells . Furthermore, this compound significantly reduced spleen weight and FLT3 protein expression . In a xenograft MM mouse model, this compound inhibited tumor growth .

Analyse Biochimique

Biochemical Properties

KPT-276 interacts with CRM1, a nuclear export receptor, and inhibits its function . This interaction is irreversible, leading to the blockage of CRM1-mediated nuclear export . The inhibition of CRM1 by this compound affects the transport of various biomolecules, including transcription factors, cell-cycle regulators, and tumor suppressors .

Cellular Effects

This compound has been shown to reduce cell viability and induce apoptosis in various cell lines . It downregulates the expression of c-MYC, CDC25A, and BRD4, leading to G1/S phase arrest . In human multiple myeloma (MM) cell lines, this compound significantly reduces the viability of cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to CRM1 and blocking CRM1-mediated nuclear export . This leads to the accumulation of various biomolecules in the nucleus, altering their function and ultimately leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . The compound’s effects are not immediate but occur after a certain period of exposure .

Dosage Effects in Animal Models

In animal models, this compound has shown significant anti-tumor effects . The compound increases survival and reduces spleen weight and white blood cell count in a murine model of acute myeloid leukemia (AML) .

Metabolic Pathways

Given its role as a CRM1 inhibitor, it likely impacts pathways involving the transport of transcription factors, cell-cycle regulators, and tumor suppressors .

Transport and Distribution

This compound is transported into cells where it binds to CRM1, blocking its function and leading to the accumulation of various biomolecules in the nucleus . The distribution of this compound within cells and tissues is likely influenced by its interaction with CRM1 .

Subcellular Localization

This compound is found in the nucleus of cells where it binds to CRM1 . This binding blocks CRM1-mediated nuclear export, leading to the accumulation of various biomolecules in the nucleus .

Méthodes De Préparation

KPT-276 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle triazole et l'introduction de groupes phényles fluorés. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle triazole : Ceci est réalisé en faisant réagir un azoture avec un alcyne en présence d'un catalyseur au cuivre.

Introduction de groupes phényles fluorés : Cette étape implique la réaction de l'intermédiaire triazole avec des dérivés de benzaldéhyde fluorés en conditions basiques.

Assemblage final : Le produit final est obtenu en couplant l'intermédiaire avec un dérivé de difluoroazétidine

Les méthodes de production industrielle du this compound impliquent l'optimisation de ces voies de synthèse afin d'obtenir des rendements élevés et une pureté élevée. Les conditions de réaction sont soigneusement contrôlées pour s'assurer que le produit souhaité est obtenu avec un minimum d'impuretés.

Analyse Des Réactions Chimiques

KPT-276 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés. Les réactifs courants pour cette réaction comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : La réduction de this compound peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : this compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes. .

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés triazoles oxydés, tandis que la réduction peut produire des composés triazoles réduits.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier les mécanismes d'exportation nucléaire et le rôle de la protéine 1 de maintien chromosomique dans divers processus cellulaires.

Biologie : Dans la recherche biologique, this compound est utilisé pour étudier les effets de l'inhibition de l'exportation nucléaire sur la régulation du cycle cellulaire, l'apoptose et l'expression génique.

Médecine : this compound a montré des résultats prometteurs dans les études précliniques pour le traitement du myélome multiple, de la leucémie myéloïde aiguë et d'autres cancers. .

Industrie : this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies d'exportation nucléaire. .

Mécanisme d'action

This compound exerce ses effets en se liant de manière irréversible à la protéine 1 de maintien chromosomique, également connue sous le nom d'exportine 1. Cette liaison bloque l'exportation nucléaire de diverses protéines, notamment les suppresseurs de tumeurs, les régulateurs du cycle cellulaire et les facteurs de transcription. En empêchant ces protéines d'être exportées vers le cytoplasme, this compound induit leur accumulation dans le noyau, ce qui entraîne l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Les cibles moléculaires de this compound comprennent la protéine 1 de maintien chromosomique et d'autres protéines impliquées dans l'exportation nucléaire. Les voies affectées par this compound comprennent la voie c-MYC, qui est régulée à la baisse après un traitement avec le composé .

Comparaison Avec Des Composés Similaires

KPT-276 fait partie d'une classe de composés connus sous le nom d'inhibiteurs sélectifs de l'exportation nucléaire. Des composés similaires comprennent :

KPT-185 : Un analogue de this compound avec des effets inhibiteurs similaires sur l'exportation nucléaire.

Selinexor : Un autre inhibiteur sélectif de l'exportation nucléaire qui a été approuvé pour le traitement du myélome multiple et du lymphome diffus à grandes cellules B

This compound est unique par sa haute sélectivité et sa liaison irréversible à la protéine 1 de maintien chromosomique, ce qui le distingue des autres inhibiteurs. Sa biodisponibilité orale et ses puissants effets anticancéreux en font un composé précieux pour la recherche et le développement futurs .

Propriétés

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHAWRDHMUSLMM-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2447222.png)

![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)

![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2447226.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)

![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)

![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)

![3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2447243.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)